2-Chloro-5-nitroisonicotinonitrile
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Overview
Description
2-Chloro-5-nitroisonicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisonicotinonitrile typically involves the chlorination and nitration of isonicotinonitrile. One common method includes the following steps:
Chlorination: Isonicotinonitrile is dissolved in an organic solvent, and thionyl chloride is added dropwise at a controlled temperature of 15 ± 5°C.
Nitration: The chlorinated product is then subjected to nitration using a nitrating agent such as nitrogen dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitroisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or piperidine in solvents like acetone or methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 2-Amino-5-nitroisonicotinonitrile.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
2-Chloro-5-nitroisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitroisonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of a nitrile group.
2-Chloro-5-nitropyridine: Similar structure but without the nitrile group.
2-Chloro-3-cyano-5-nitropyridine: Similar structure with a cyano group at the third position.
Uniqueness
2-Chloro-5-nitroisonicotinonitrile is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, along with a nitrile group
Properties
Molecular Formula |
C6H2ClN3O2 |
---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
2-chloro-5-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |
InChI Key |
IIZCZGCPNIQFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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